5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Sulfonation: The brominated thiophene undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The sulfonated thiophene is then alkylated with 2-hydroxy-2-methyl-4-(methylthio)butylamine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromine atom and thiophene ring can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methylthiophene: A simpler thiophene derivative with similar bromine and thiophene functionalities.
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Contains a bromine atom and hydroxyl group but differs in the aromatic ring structure.
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide: Lacks the bromine atom but has similar functional groups.
Uniqueness
5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide is unique due to the combination of its bromine atom, thiophene ring, and sulfonamide group, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3S3/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSIYNSZTLSYCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=C(S1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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